molecular formula C16H15N5O4 B2716482 methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate CAS No. 2034383-59-8

methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

Cat. No.: B2716482
CAS No.: 2034383-59-8
M. Wt: 341.327
InChI Key: USHXPMVIUZBRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is known to contribute to the reactivity of the molecule . The oxadiazole ring, another five-membered ring but with two nitrogen atoms and one oxygen atom, also plays a significant role in the compound’s properties .

Scientific Research Applications

Synthesis and Material Science Applications

Chemical Synthesis and Molecular Structure
Methyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a compound that can be synthesized as part of studies investigating new pyrazoles, oxadiazoles, and isoxazole compounds. These studies often focus on the synthesis of novel derivatives with potential antimicrobial activities, employing various elemental and spectroscopic analyses to establish compound identities. For example, Siddiqui et al. (2013) explored the synthesis of novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, highlighting the antimicrobial potential of these compounds against a range of bacteria and fungi Siddiqui et al., 2013.

Photoluminescent Materials
Research into the applications of 1,3,4-oxadiazole derivatives, such as those mentioned, extends into material sciences, particularly in the creation of photoluminescent materials. Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives demonstrating their potential in creating materials with photoluminescent properties, useful for displays and sensor technologies Han et al., 2010.

Medicinal Chemistry and Biological Activity

Antimicrobial and Antibacterial Activities
Compounds incorporating 1,3,4-oxadiazole and pyrazole units have been extensively researched for their antimicrobial and antibacterial properties. Aghekyan et al. (2020) reported on the synthesis and antibacterial activity of novel oxadiazoles, highlighting their potential in combating bacterial infections Aghekyan et al., 2020.

Molecular Docking and Drug Design
Research into oxadiazolic compounds also involves their evaluation as potential therapeutic agents through molecular docking studies. Sanjeeva et al. (2021) conducted docking studies of oxadiazole and pyrazole derivatives to identify their binding interactions with DNA GyrB, a target for developing novel therapeutics against Mycobacterium tuberculosis Sanjeeva et al., 2021.

Properties

IUPAC Name

methyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-21-9-12(7-18-21)14-19-13(25-20-14)8-17-15(22)10-3-5-11(6-4-10)16(23)24-2/h3-7,9H,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHXPMVIUZBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.